molecular formula C22H22N6O4 B14981706 N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-nitrobenzamide

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-nitrobenzamide

Cat. No.: B14981706
M. Wt: 434.4 g/mol
InChI Key: QEMINAQGCCCQEE-UHFFFAOYSA-N
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Description

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE is a complex organic compound that features a pyrimidine ring substituted with a morpholine group, a nitrobenzamide moiety, and a phenylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions yield various halogenated derivatives.

    Hydrolysis: Hydrolysis results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C22H22N6O4

Molecular Weight

434.4 g/mol

IUPAC Name

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C22H22N6O4/c1-15-23-20(14-21(24-15)27-10-12-32-13-11-27)25-17-4-6-18(7-5-17)26-22(29)16-2-8-19(9-3-16)28(30)31/h2-9,14H,10-13H2,1H3,(H,26,29)(H,23,24,25)

InChI Key

QEMINAQGCCCQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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